molecular formula C11H10O3 B191837 7-Methoxy-4-methylcoumarin CAS No. 2555-28-4

7-Methoxy-4-methylcoumarin

Cat. No.: B191837
CAS No.: 2555-28-4
M. Wt: 190.19 g/mol
InChI Key: UDFPKNSWSYBIHO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7-Methoxy-4-methylcoumarin (7M4MC) is a coumarin derivative that has been shown to have a wide range of biological and therapeutic properties Coumarins in general have been known to interact with various cellular targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Coumarins, including 7m4mc, have been shown to inhibit histamine release from mast cells and exhibit moderate adrenergic activity . This suggests that 7M4MC may interact with histamine receptors and adrenergic receptors, altering cellular signaling pathways and leading to changes in cellular function .

Biochemical Pathways

Coumarins, including 7M4MC, are known to affect various biochemical pathways. They have been reported to exhibit antimicrobial, anti-inflammatory, antispasmodic, antiviral, antioxidant, and enzyme inhibitor properties . This suggests that 7M4MC may interact with multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

Coumarins are known to undergo metabolic reactions such as glucuronidation, which is catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver . This reaction forms a more water-soluble compound, which is readily excreted from the body in urine .

Result of Action

Coumarins, including 7m4mc, have been shown to have a wide range of effects, including histamine release inhibition from mast cells, moderate adrenergic activity, and antimicrobial, anti-inflammatory, antispasmodic, antiviral, antioxidant, and enzyme inhibitor properties . These effects suggest that 7M4MC may have a broad impact on cellular function.

Action Environment

The action of 7M4MC, like other coumarins, can be influenced by various environmental factors. For instance, the fluorescence behavior of coumarins, which is often used in scientific and technological applications, can be affected by factors such as ultraviolet (UV) light exposure . Additionally, safety data suggests that 7M4MC should be kept away from heat and sources of ignition, indicating that temperature and other environmental conditions could influence its stability .

Biochemical Analysis

Biochemical Properties

7-Methoxy-4-methylcoumarin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit histamine release from mast cells and exhibit moderate adrenergic activity . It also plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes. For example, it has been found to induce apoptosis and cause cell death in the A549 cell line . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of cytochrome P450 2D6 (CYP2D6) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. It has been found to be stable, with no significant degradation observed over time . Long-term effects on cellular function observed in in vitro or in vivo studies include changes in cell signaling pathways and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hymecromone methyl ether typically involves the methylation of hymecromone (7-hydroxy-4-methylcoumarin). One common method is the reaction of hymecromone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of hymecromone methyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Hymecromone methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hymecromone methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit hyaluronan synthesis sets it apart from other coumarin derivatives .

Properties

IUPAC Name

7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFPKNSWSYBIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180242
Record name 7-Methoxy-4-methylcoumarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-28-4
Record name 7-Methoxy-4-methylcoumarin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-4-methylcoumarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl
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Record name 7-Methoxy-4-methylcoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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